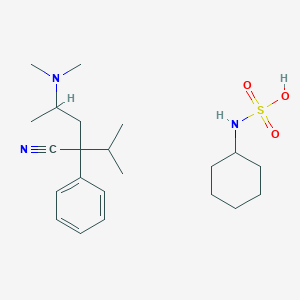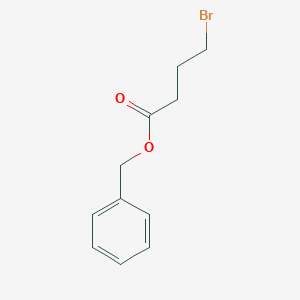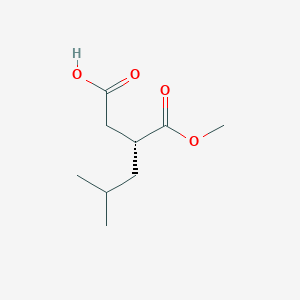
Methyl 2-cyanopyrrolidine-1-carboxylate
Descripción general
Descripción
“Methyl 2-cyanopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cyanopyrrolidine-1-carboxylate” can be represented by the InChI code: 1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3 .Aplicaciones Científicas De Investigación
1. Catalysts for Asymmetric Michael Additions
Methyl 2-cyanopyrrolidine-1-carboxylate derivatives have been explored for their use in catalyzing asymmetric Michael additions. For instance, densely substituted L-Proline esters, which can be derived from similar compounds, are known to be effective catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
2. Synthesis of Chiral Auxiliary Compounds
Compounds closely related to methyl 2-cyanopyrrolidine-1-carboxylate have been used in the synthesis of chiral auxiliary compounds. For example, the reaction of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with γ-halocarbonyl compounds has been studied for the production of 2-cyanopyrrolidines, which can be obtained as single enantiomers in many cases (Grygorenko et al., 2007).
3. Production of Pyrrole Derivatives
Pyrrole derivatives are another important application area. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structurally related compound, has been used in the production of methoxy- and cyano- derivatives of pyrrole (Bullock, Carter, Gregory, & Shields, 1972).
4. Insect Pheromone Research
Methyl 2-cyanopyrrolidine-1-carboxylate and its derivatives have also found applications in the study of insect pheromones. For example, methyl 4-methylpyrrole-2-carboxylate, which shares a similar pyrrolidine backbone, has been identified as a trail pheromone in leaf-cutting ants (Riley, Silverstein, Carroll, & Carroll, 1974).
5. Ligand in Copper-Catalyzed N-Arylation
Compounds like (S)-N-methylpyrrolidine-2-carboxylate, derived from natural L-proline, have been used as efficient ligands in copper-catalyzed N-arylation of amides, demonstrating their utility in organic synthesis (Wang, Liu, Wang, Ma, & Zhang, 2010).
6. Neuroprotective Agents
Derivatives of methyl 2-cyanopyrrolidine-1-carboxylate have also been explored for their potential as neuroprotective agents. Compounds like Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) demonstrate potential in protecting neurons against excitotoxic degeneration (Battaglia et al., 1998).
Safety and Hazards
Direcciones Futuras
Pyrrolidine derivatives, such as “Methyl 2-cyanopyrrolidine-1-carboxylate”, have a promising future in drug discovery due to their versatile scaffold and diverse biological activities . They can be used to design new compounds with different biological profiles, contributing to the treatment of various human diseases .
Propiedades
IUPAC Name |
methyl 2-cyanopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-11-7(10)9-4-2-3-6(9)5-8/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDFKCSCGXJCGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyanopyrrolidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



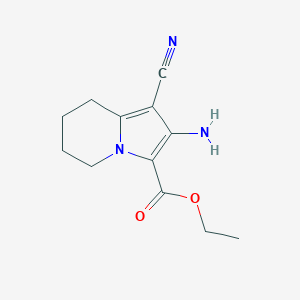
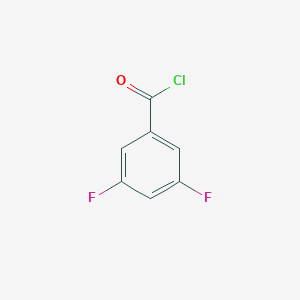


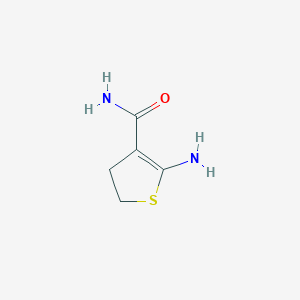
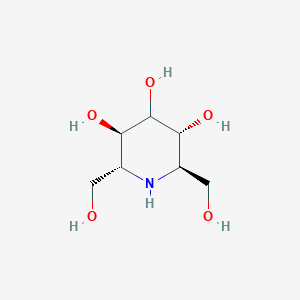
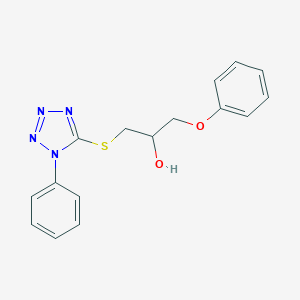


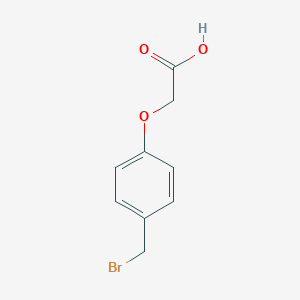
![(4-Amino-2,7-dimethyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-phenylmethanone](/img/structure/B159745.png)
